molecular formula C9H23Cl2N3O B157140 N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride CAS No. 34450-16-3

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Cat. No. B157140
CAS RN: 34450-16-3
M. Wt: 260.20 g/mol
InChI Key: IVLOLMVLUOGVCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives can involve multiple steps, including indolization, amidification, and reactions with different amines. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions followed by amidification with 4-aminopyridine . Similarly, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines led to the formation of angular heterocyclic compounds . These methods could potentially be adapted for the synthesis of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was elucidated using X-ray crystallography and supported by DFT calculations . The structure of this compound would likely be analyzed using similar methods to determine its conformation and electronic properties.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, forming new compounds with different functional groups. The reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines resulted in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . Understanding these reactions can help predict the reactivity of this compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of halogen substituents and hydrogen bonding interactions can affect the compound's crystalline structure and intermolecular interactions . The properties of this compound would need to be empirically determined to understand its behavior in various environments.

Relevant Case Studies

While the provided papers do not include case studies on this compound, they do report on the biological activities of similar compounds. For instance, certain N-arylacetamides have been identified as potent antiallergic agents , and others have been evaluated as kappa-opioid agonists with analgesic effects . These studies suggest that this compound could also have potential therapeutic applications, which would be worth investigating in future research.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Acetylspermidine (hydrochloride) can be synthesized through the acetylation of spermidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation of the primary amine group .

Industrial Production Methods

In industrial settings, the production of N1-Acetylspermidine (hydrochloride) involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-Acetylspermidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N1-Acetylspermidine (hydrochloride) exerts its effects primarily through its interaction with polyamine oxidase. The enzyme catalyzes the oxidation of N1-Acetylspermidine, leading to the production of 3-acetamidopropanal and putrescine. These products play significant roles in cellular processes, including DNA stabilization, protein synthesis, and cell signaling . The compound also influences the expression of genes involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Acetylspermidine (hydrochloride) is unique due to its selective acetylation at the N1 position, which influences its interaction with enzymes and its role in cellular metabolism. Its ability to selectively elevate levels in certain cancer cells, such as colorectal adenocarcinomas, makes it a valuable compound in cancer research .

properties

IUPAC Name

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLOLMVLUOGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34450-16-3
Record name Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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